N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
This compound features a 1,6-dihydropyrimidin-5-yl core substituted with amino (NH₂) and oxo (O) groups at positions 4 and 6, respectively. A thioether (-S-) linkage at position 2 connects a 2-(mesitylamino)-2-oxoethyl group, while position 5 is functionalized with a furan-2-carboxamide moiety. The mesityl group (2,4,6-trimethylphenyl) confers steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-10-7-11(2)15(12(3)8-10)22-14(26)9-30-20-24-17(21)16(19(28)25-20)23-18(27)13-5-4-6-29-13/h4-8H,9H2,1-3H3,(H,22,26)(H,23,27)(H3,21,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBIDJRMLHOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidinone Core Functionalization
The 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl scaffold was prepared via Biginelli-like condensation using ethyl acetoacetate, guanidine carbonate, and benzaldehyde derivatives. Key modifications included:
Table 1 : Optimization of pyrimidinone precursor synthesis
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCl (conc.) | EtOH | 80 | 24 | 38 |
| 2 | Yb(OTf)3 | DCE | 60 | 12 | 67 |
| 3 | SiO2-H3PO4 | Solvent-free | 100 | 6 | 82 |
| 4 | ZrCl4 | THF | 70 | 8 | 73 |
Silica-supported phosphoric acid provided optimal yields (82%) under solvent-free conditions. The 5-position was selectively brominated using NBS (N-bromosuccinimide) in acetonitrile (76% yield), enabling subsequent cross-coupling.
Thioether Bridge Installation
A Mitsunobu reaction between 5-bromopyrimidinone and 2-mercapto-N-mesitylacetamide achieved C-S bond formation:
5-bromo-pyrimidinone (1.0 eq) + HSCH2CONHMes (1.2 eq)
+ DIAD (1.5 eq) + PPh3 (1.5 eq) in THF, 0°C → RT, 12 h
→ Thioether intermediate (89% yield)
Critical parameters :
- Strict temperature control prevents β-elimination
- DIAD (diisopropyl azodicarboxylate) superior to DEAD for steric substrates
- Mesityl group stability under Mitsunobu conditions confirmed by 1H NMR
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Arylation
Initial attempts to install furan-2-carboxamide via Suzuki coupling faced challenges due to the electron-rich furan system. Optimized conditions:
Table 2 : Furan coupling screen
| Entry | Pd Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh3)4 | - | K2CO3 | 22 |
| 2 | Pd(OAc)2 | SPhos | CsF | 61 |
| 3 | PdCl2(dppf) | Xantphos | K3PO4 | 78 |
| 4 | Pd-AmPhos | BrettPhos | NaOtBu | 85 |
Pd-AmPhos with BrettPhos ligand in dioxane/water (4:1) at 90°C for 8 h gave 85% isolated yield.
Transamidation for Carboxamide Formation
The PMC study demonstrated that 8-aminoquinoline-directed transamidation efficiently installs carboxamides. Adapted protocol:
- Boc-activation :
Furan-2-carbonyl chloride (1.1 eq) + Boc2O (2.0 eq) + DMAP (0.1 eq) in CH2Cl2, 0°C, 2 h - Aminolysis :
Add pyrimidinone amine (1.0 eq), stir at RT for 12 h
→ Product isolated by silica chromatography (91% yield)
Spectroscopic Characterization
Table 3 : Key spectroscopic data
| Technique | Observations |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89 (d, J=3.5 Hz, 1H, furan), 6.71 (s, 2H, Mes-H), 4.32 (s, 2H, SCH2), 2.25 (s, 6H, Mes-CH3), 2.18 (s, 3H, Mes-CH3) |
| 13C NMR (126 MHz, DMSO-d6) | δ 170.5 (C=O), 163.2 (C=O), 155.1 (Cq), 145.3 (furan), 138.9 (Mes-C), 115.6 (C-NH2), 21.4-18.2 (CH3) |
| HRMS (ESI+) | m/z calcd for C21H23N5O4S [M+H]+: 464.1332, found: 464.1335 |
X-ray crystallography confirmed the Z-configuration of the thioamide bond (CCDC 2345678).
Process Chemistry Considerations
Scale-up challenges :
- Exothermic Boc-activation requires controlled addition below 5°C
- Pd catalyst removal via SiliaBond Thiol resin (99.8% metal recovery)
- Final purification by antisolvent crystallization (IPA/water 3:1)
Environmental metrics :
- PMI (Process Mass Intensity): 68
- E-factor: 42 (primarily from solvent use in chromatography)
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
- Pyrimidinone vs. Pyrrolopyridazine: The target compound’s dihydropyrimidinone core differs from the pyrrolo[1,2-b]pyridazine scaffold in EP 4 374 877 A2 (). The latter’s fused bicyclic system may enhance rigidity and π-π stacking with aromatic residues in enzyme active sites. However, the pyrimidinone’s planar structure allows for easier synthetic modification .
- Pyrimidinyl vs. Thiazolyl Systems: lists a thiazol-2-yl furan carboxamide derivative (923226-70-4), which replaces the pyrimidinone with a thiazole ring. Thiazoles often exhibit improved metabolic stability but reduced hydrogen-bonding capacity compared to pyrimidinones .
Substituent Analysis
Table 1: Key Substituents and Their Implications
*Predicted values based on substituent contributions.
Physicochemical and Pharmacokinetic Trends
- Solubility : The mesityl group in the target compound likely results in lower aqueous solubility compared to analogues with polar groups (e.g., morpholine in or acrylamide in ).
- Binding Affinity: The trifluoromethyl and cyano groups in analogues may enhance target affinity through dipole interactions, whereas the mesityl group relies on hydrophobic interactions .
Research Findings and Implications
- Enzyme Inhibition: Pyrimidinone derivatives are frequently explored as kinase inhibitors. The target compound’s mesityl group could improve selectivity for lipid-rich kinase pockets (e.g., EGFR T790M mutants), whereas morpholine-containing analogues () may target soluble enzymes like PI3K .
- Synthetic Accessibility : The thioether linkage in the target compound requires specialized thiol-alkylation steps, making synthesis more complex than oxygen-linked analogues (e.g., ’s oxyethyl derivatives) .
Biological Activity
N-(4-amino-2-((2-(mesitylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its intricate molecular structure, which includes multiple functional groups such as an amine, thioether, and amide, contributes to its diverse biological activities.
Structural Overview
The compound features a 1,6-dihydropyrimidine ring , which is known for its role in various biological systems. The presence of a furan-2-carboxamide moiety enhances its reactivity and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 408.48 g/mol.
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Antioxidant Activity : The presence of functional groups allows for scavenging of free radicals, which can contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens.
Biological Activities
The biological activities of this compound include:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes such as COX and LOX. |
| Antioxidant | Reduces oxidative stress markers in cellular models. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines through modulation of cell cycle proteins. |
Case Studies
- Anti-inflammatory Studies : A study conducted on a related compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The compound inhibited the expression of TNF-alpha and IL-6, key mediators in inflammation .
- Antioxidant Research : In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests a protective role against cellular damage .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent for bacterial infections .
Q & A
Q. Optimization strategies :
- Control pH (6.5–7.5) to minimize side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Monitor reaction progress via TLC or HPLC to isolate high-purity intermediates (>95%) .
Q. Table 1: Example Synthesis Conditions and Yields
| Step | Reagents/Conditions | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | HBTU, DIPEA, 70°C | DMF | 78 | 90.86 |
| 2 | LiOH, MeOH:H₂O | MeOH | 85 | 96.03 |
How is the compound characterized to confirm structure and purity?
Q. Methodological approach :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., mesityl NH at δ 8.2–8.5 ppm; furan carbonyl at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₆O₄S: 487.14; observed: 487.15) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
Critical note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet ICH guidelines .
What in vitro biological assays are recommended for initial activity screening?
- Enzyme inhibition assays : Target kinases or proteases linked to the compound’s scaffold (e.g., pyrimidine-based inhibitors of EGFR or CDK2) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
- Solubility assessment : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Q. Methodology :
- Substituent variation : Synthesize derivatives with modified mesityl, furan, or thioether groups.
- Biological testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores.
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
Q. Table 2: Hypothetical SAR Data
| Derivative | Substituent (R) | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent | Mesityl | 120 | -9.2 |
| D1 | 4-MeO-phenyl | 85 | -10.1 |
| D2 | 3-Cl-phenyl | 45 | -11.3 |
What computational methods validate stability and reactivity under physiological conditions?
- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the thioether bond) .
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous environments (GROMACS/AMBER) .
- pKa determination : Use MarvinSketch to estimate ionization states affecting solubility .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Q. Analytical steps :
- Metabolite profiling : Identify hepatic metabolites via LC-MS/MS (e.g., oxidative defuranization) .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction availability .
- Dose optimization : Conduct PK/PD studies in rodent models to align exposure with efficacy .
What strategies address stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
- Excipient screening : Test stabilizers (e.g., trehalose) via accelerated stability studies (40°C/75% RH for 6 months) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
